molecular formula C20H21NO4S B14084420 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid

Cat. No.: B14084420
M. Wt: 372.4 g/mol
InChI Key: BUBGAUHBELNDEW-YKRNYQSXSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions . The compound also contains a methylsulfanyl group, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate . The methylsulfanyl group can be introduced through a substitution reaction using a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with the Fmoc group and other protecting groups, allowing for the rapid production of peptides and amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Piperidine

    Substitution: Thiol reagents, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Deprotected amino acids

    Substitution: Substituted amino acids with various functional groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The methylsulfanyl group can influence the reactivity and properties of the compound, potentially affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
  • (2S)-2-(tert-butoxycarbonylamino)-4-methylsulfanylbutanoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylsulfanyl)butanoic acid

Uniqueness

The presence of the (113C)methylsulfanyl group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid distinguishes it from other similar compounds. This unique feature can influence its reactivity and properties, making it a valuable compound for specific applications in peptide synthesis and other research areas .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1

InChI Key

BUBGAUHBELNDEW-YKRNYQSXSA-N

Isomeric SMILES

[13CH3]SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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